DL-3-phenyllactic Acid-d3

Description

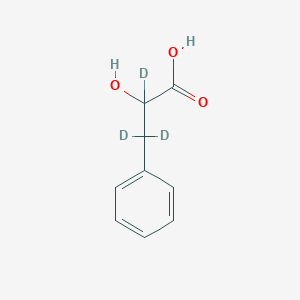

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10O3 |

|---|---|

Molecular Weight |

169.19 g/mol |

IUPAC Name |

2,3,3-trideuterio-2-hydroxy-3-phenylpropanoic acid |

InChI |

InChI=1S/C9H10O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/i6D2,8D |

InChI Key |

VOXXWSYKYCBWHO-OJYSAGIRSA-N |

Isomeric SMILES |

[2H]C([2H])(C1=CC=CC=C1)C([2H])(C(=O)O)O |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to DL-3-Phenyllactic Acid-d3 for Researchers and Drug Development Professionals

Introduction

DL-3-Phenyllactic Acid-d3 is the deuterated form of DL-3-Phenyllactic acid, a naturally occurring organic acid. This isotopically labeled compound serves as a crucial tool in analytical and metabolic research, particularly in studies involving quantitative analysis by mass spectrometry. Its primary application lies in its use as an internal standard, enabling precise and accurate measurement of its non-deuterated counterpart in complex biological matrices. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is characterized by the substitution of three hydrogen atoms with deuterium on the lactate moiety. This isotopic labeling minimally alters its chemical behavior while providing a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification. The key chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₉H₇D₃O₃ |

| Molecular Weight | 169.19 g/mol [1][2] |

| CAS Number | 490034-49-6[1][2] |

| Appearance | Off-white crystalline powder[3] |

| Purity | Typically >95% (HPLC)[1] |

| Storage Temperature | -20°C[1] |

| Melting Point (unlabeled) | 98 °C[4] |

| Solubility (unlabeled) | Soluble in DMSO (33 mg/mL)[5] |

Synthesis and Manufacturing

The synthesis of this compound typically involves the introduction of deuterium atoms into the phenyllactic acid molecule. While specific proprietary synthesis methods may vary between manufacturers, a general approach involves the use of deuterated reagents in a chemical synthesis route starting from a suitable precursor, such as deuterated phenylalanine or phenylpyruvic acid.

A representative chemical synthesis could involve the following conceptual steps:

-

Preparation of a Deuterated Precursor: Starting with a deuterated form of a precursor like phenylalanine-d3.

-

Conversion to Phenylpyruvic Acid-d3: This can be achieved through an oxidative deamination reaction.

-

Reduction to Phenyllactic Acid-d3: The resulting deuterated phenylpyruvic acid is then reduced to yield this compound.

It is important to note that biocatalytic methods have also been developed for the synthesis of phenyllactic acid, which could be adapted for isotopic labeling by using deuterated starting materials in the fermentation media.[6]

Applications in Research and Drug Development

The primary and most critical application of this compound is as an internal standard in quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). In these applications, a known amount of the deuterated standard is added to a biological sample (e.g., plasma, urine, tissue homogenate) at the beginning of the sample preparation process. Because the deuterated standard is chemically identical to the endogenous analyte, it experiences the same extraction losses and ionization suppression or enhancement effects during the analysis. By measuring the ratio of the analyte to the internal standard, accurate and precise quantification can be achieved.

This is particularly valuable in:

-

Metabolomics Research: To accurately quantify levels of endogenous 3-phenyllactic acid, which is a metabolite of phenylalanine.[7]

-

Pharmacokinetic Studies: To track the absorption, distribution, metabolism, and excretion of drugs that may be structurally related to or affect the phenylalanine metabolism pathway.

-

Clinical Diagnostics: For the diagnosis and monitoring of metabolic disorders such as Phenylketonuria (PKU), where elevated levels of phenyllactic acid are observed.[8]

Experimental Protocols

Representative Protocol for Quantitative Analysis using LC-MS/MS

This protocol outlines a general procedure for the quantification of DL-3-phenyllactic acid in a biological matrix using this compound as an internal standard.

-

Sample Preparation:

-

To 100 µL of the biological sample (e.g., plasma), add 10 µL of a known concentration of this compound solution (e.g., 1 µg/mL in methanol).

-

Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

-

Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS System: A triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode.

-

MRM Transitions:

-

DL-3-Phenyllactic acid: e.g., m/z 165 -> 93

-

This compound: e.g., m/z 168 -> 96

-

-

-

Data Analysis:

-

Quantify the concentration of DL-3-phenyllactic acid in the sample by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the non-deuterated standard.

-

Visualizations

Phenylalanine Metabolism Pathway

The following diagram illustrates the metabolic pathway of phenylalanine, which leads to the formation of phenyllactic acid.

Caption: Metabolic pathway of Phenylalanine to Phenyllactic Acid.

Experimental Workflow for Quantitative Analysis

This diagram outlines the logical workflow for using this compound as an internal standard in a quantitative analysis experiment.

Caption: Workflow for quantitative analysis using an internal standard.

References

- 1. researchgate.net [researchgate.net]

- 2. Human Metabolome Database: Showing metabocard for L-3-Phenyllactic acid (HMDB0000748) [hmdb.ca]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-Phenyllactic acid is converted to phenylacetic acid and induces auxin-responsive root growth in Arabidopsis plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Liquid chromatography-tandem mass spectrometry analysis for identification and quantification of antimicrobial compounds in distillery wastewater - PMC [pmc.ncbi.nlm.nih.gov]

- 7. UPLC-MS-based urine metabolomics reveals indole-3-lactic acid and phenyllactic acid as conserved biomarkers for alcohol-induced liver disease in the Ppara-null mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Use of Deuterated compounds as an internal standard in newborn screening using LC-MS / MS - Mesbah Energy [irisotope.com]

Physical and chemical characteristics of DL-3-phenyllactic Acid-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical characteristics of DL-3-phenyllactic Acid-d3. It includes key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to support research and development activities.

Core Physical and Chemical Properties

This compound is the deuterated form of DL-3-phenyllactic acid, a natural antimicrobial compound.[1] The incorporation of deuterium isotopes makes it a valuable tool in metabolic research and as an internal standard in analytical studies.[1]

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₉H₇D₃O₃ | [2][3] |

| Molecular Weight | 169.19 g/mol | [2][3] |

| CAS Number | 490034-49-6 | [2][3] |

| Unlabelled CAS Number | 828-01-3 | [2][4] |

| Appearance | White to off-white solid/crystalline powder | [4][5] |

| Melting Point | 87 - 90°C | [3] |

| Boiling Point | ~331.6°C at 760 mmHg (unlabelled) | [6] |

| Purity | >95% (HPLC) | [2] |

| Storage Temperature | -20°C | [2][4] |

Table 2: Solubility of DL-3-phenyllactic Acid and its Deuterated Form

| Solvent | Solubility (this compound) | Solubility (DL-3-phenyllactic Acid) | Reference(s) |

| DMSO | Slightly soluble | ~3 mg/mL, 125 mg/mL (752.20 mM) | [3][4][7] |

| Methanol | Slightly soluble | Not specified | [3] |

| Dimethylformamide | Not specified | ~12 mg/mL | [4] |

| Water | Not specified | 33.33 mg/mL (200.57 mM) with sonication | [4] |

| PBS (pH 7.2) | Not specified | ~0.2 mg/mL | [4] |

Experimental Protocols

Synthesis of Deuterated 3-Phenyllactic Acid

A representative method for the synthesis of isotopically labeled 3-phenyllactic acid involves the diazotization of a deuterated phenylalanine precursor.[8]

Protocol:

-

Dissolve 1 gram of D,L-phenyl-d5-alanine-2,3,3-d3 in 20 mL of 0.5 M sulfuric acid.

-

Over a period of 5 minutes at room temperature, add 20 mL of a solution containing 1.2 grams of sodium nitrite.

-

Stir the reaction mixture overnight.

-

Extract the mixture with ethyl acetate.

-

Wash the ethyl acetate phase three times with 1 M HCl.

-

Evaporate the solvent.

-

Recrystallize the product from acetone.

-

Confirm the molecular weight using LC/MS.[8]

High-Performance Liquid Chromatography (HPLC) Analysis

A validated HPLC method for the enantiomeric resolution of DL-3-phenyllactic acid has been established.[9][10]

Protocol:

-

Column: Chiralcel OJ-H column (0.46 mm x 250 mm, 5 µm)[9][10]

-

Mobile Phase: Hexane and isopropanol (90:10) containing 0.1% trifluoroacetic acid[9][10]

Another method for general analysis is also available:

-

Column: Astec® CHIROBIOTIC® R Chiral HPLC Column (25 cm x 4.6 mm, 5 µm)

-

Mobile Phase: 0.1% ammonium acetate in methanol

-

Flow Rate: 1 mL/min

-

Column Temperature: 25°C

-

Detection: UV at 230 nm

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS provides a sensitive method for the quantification of 3-phenyllactic acid.[2][11]

Protocol:

-

LC System: Thermo Scientific Ultimate 3000 or equivalent[11]

-

Column: Hypersil Gold C18 (100 x 2.1 mm, 1.9 µm)[11]

-

Mobile Phase A: Water with 0.1% formic acid[11]

-

Mobile Phase B: Methanol[11]

-

Gradient: Start with 98% A for 2 min, change to 95% B over 13 min, hold for 3 min, then return to 98% A.[11]

-

Flow Rate: 250 µL/min[11]

-

Ionization: Electrospray ionization (ESI) in negative mode[2][11]

Biological Pathways and Mechanisms

Antimicrobial Mechanism of Action

3-Phenyllactic acid exhibits broad-spectrum antimicrobial activity by disrupting key cellular structures and processes in bacteria.[12] The mechanism involves the breakdown of the cell wall and membrane, leading to the leakage of intracellular components, and subsequent interaction with and degradation of genomic DNA.[12]

Caption: Antimicrobial action of 3-phenyllactic acid.

Metabolic Pathway from Phenylalanine

DL-3-phenyllactic acid is a metabolite of phenylalanine. In metabolic disorders such as Phenylketonuria (PKU), the primary pathway for phenylalanine metabolism is deficient, leading to the accumulation of phenylpyruvic acid, which is then converted to 3-phenyllactic acid.[13][14]

Caption: Phenylalanine metabolism and 3-phenyllactic acid formation.

Auxin Signaling Pathway in Plants

Exogenously applied 3-phenyllactic acid can influence plant growth by being converted into phenylacetic acid (PAA), a naturally occurring auxin.[1][2] PAA then participates in the auxin signaling pathway, leading to changes in gene expression and promoting root growth.[2][15]

Caption: Plant auxin signaling initiated by 3-phenyllactic acid.

References

- 1. 3-Phenyllactic acid is converted to phenylacetic acid and induces auxin-responsive root growth in Arabidopsis plants [jstage.jst.go.jp]

- 2. 3-Phenyllactic acid is converted to phenylacetic acid and induces auxin-responsive root growth in Arabidopsis plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 490034-49-6 [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Phenyllactic acid: a potential aantimicrobial compound in lactic acid bacteria - MedCrave online [medcraveonline.com]

- 6. 3-phenyllactic acid | CAS#:156-05-8 | Chemsrc [chemsrc.com]

- 7. mun.ca [mun.ca]

- 8. lcms.cz [lcms.cz]

- 9. Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Liquid chromatography-tandem mass spectrometry analysis for identification and quantification of antimicrobial compounds in distillery wastewater - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial activity of phenyllactic acid against Klebsiella pneumoniae and its effect on cell wall membrane and genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PathWhiz [pathbank.org]

- 14. davuniversity.org [davuniversity.org]

- 15. researchgate.net [researchgate.net]

Technical Guide: Isotopic Purity and Enrichment of DL-3-Phenyllactic Acid-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity and enrichment of DL-3-phenyllactic Acid-d3. It is intended to be a valuable resource for researchers and professionals in drug development and related scientific fields who utilize stable isotope-labeled compounds. This guide covers the specifications of commercially available this compound, detailed experimental protocols for verifying its isotopic purity and enrichment, and a logical workflow for this analytical process.

Quantitative Data Summary

The isotopic purity and enrichment of this compound are critical parameters for its use as an internal standard in quantitative bioanalysis and other applications. While the exact isotopic enrichment can vary between production batches, the following tables summarize the typical specifications for commercially available this compound and provide a representative example of a detailed isotopic distribution analysis.

Table 1: General Specifications for this compound

| Parameter | Specification | Method |

| Chemical Formula | C₉H₇D₃O₃ | - |

| Molecular Weight | 169.19 g/mol | - |

| Chemical Purity | >95% | HPLC |

| Deuterium Incorporation | 3 Deuterium Atoms | - |

Table 2: Representative Isotopic Enrichment and Distribution Data

| Isotopologue | Mass (Da) | Relative Abundance (%) | Isotopic Purity Contribution (%) |

| d₀ (Unlabeled) | 166.06 | 0.1 | 0.0 |

| d₁ | 167.07 | 0.4 | 0.0 |

| d₂ | 168.07 | 1.5 | 0.0 |

| d₃ (Fully Labeled) | 169.08 | 98.0 | 98.0 |

Note: The data in Table 2 are representative and may not reflect the exact values of a specific lot. A Certificate of Analysis from the supplier should be consulted for lot-specific data.

Experimental Protocols

The determination of isotopic purity and enrichment of this compound is typically performed using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Isotopic Enrichment Determination by High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the isotopic distribution and calculate the isotopic enrichment of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh a small amount of this compound (e.g., 1 mg).

-

Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 µg/mL.

-

Prepare a similar solution of unlabeled DL-3-phenyllactic acid as a reference.

-

-

Instrumentation and Analysis:

-

Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Infuse the sample solution directly or inject it into a liquid chromatography system coupled to the mass spectrometer.

-

Acquire full-scan mass spectra in the appropriate mass range to include the molecular ions of both the labeled and unlabeled compounds.

-

-

Data Analysis:

-

Extract the ion chromatograms for the molecular ions of the d₀, d₁, d₂, and d₃ species.

-

Integrate the peak areas for each isotopologue.

-

Calculate the relative abundance of each isotopologue.

-

The isotopic purity is reported as the percentage of the d₃ isotopologue relative to the sum of all isotopologues.[1]

-

Structural Confirmation and Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the position of deuterium labeling and to provide an independent measure of isotopic purity.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

-

Instrumentation and Analysis:

-

Acquire a ¹H NMR spectrum. The absence or significant reduction of signals corresponding to the deuterated positions confirms the labeling.

-

Acquire a ²H (Deuterium) NMR spectrum. The presence of a signal at the chemical shift corresponding to the labeled position confirms the presence and location of the deuterium.

-

For quantitative analysis, acquire a ¹H NMR spectrum with a known internal standard.

-

-

Data Analysis:

-

In the ¹H NMR spectrum, compare the integration of the residual proton signals at the deuterated positions to the integration of a non-deuterated proton signal within the molecule. This ratio can be used to calculate the isotopic enrichment.

-

The ²H NMR spectrum provides a direct observation of the deuterium atoms.

-

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the determination of isotopic purity and enrichment of a deuterated standard like this compound.

Caption: Workflow for Isotopic Purity and Enrichment Analysis.

References

The Enantioselective Landscape of Phenyllactic Acid in Biological Systems: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyllactic acid (PLA), a naturally occurring alpha-hydroxy acid, exists as two distinct stereoisomers: D-phenyllactic acid (D-PLA) and L-phenyllactic acid (L-PLA). These isomers are not merely mirror images; they exhibit differential distribution, bioactivity, and metabolic fates across a wide range of biological systems. From the microbial fermentation that enriches our foods to the complex signaling cascades within the human body, the chirality of PLA plays a pivotal role. This technical guide provides an in-depth exploration of the natural occurrence of D- and L-PLA, presenting quantitative data, detailed experimental protocols for their analysis, and a visual representation of their metabolic and signaling pathways. This document is intended to serve as a comprehensive resource for researchers investigating the multifaceted roles of these intriguing biomolecules in health, disease, and biotechnology.

Natural Occurrence and Quantitative Distribution of Phenyllactic Acid Isomers

Phenyllactic acid is a metabolite derived from the amino acid phenylalanine and is found in a diverse array of biological contexts, including microbial, plant, and animal systems. The relative abundance of the D- and L-isomers is highly dependent on the specific biological niche and the enzymatic machinery present.

Microbial Kingdom: The Primary Producers

Lactic acid bacteria (LAB) are prolific producers of PLA, and the stereochemistry of the produced PLA is species- and even strain-dependent.[1] Generally, PLA is synthesized as a byproduct of phenylalanine metabolism.[2] Various species of Lactobacillus, Leuconostoc, and Enterococcus have been identified as significant PLA producers.[1] Notably, D-PLA often exhibits greater antimicrobial activity than its L-isomer.[1] Fungi, such as Geotrichum candidum, are also known to produce PLA.[1]

Fermented Foods: A Rich Reservoir of PLA

The microbial fermentation of foods leads to the accumulation of PLA, contributing to their flavor profile and preservative qualities. The concentrations and isomeric ratios of PLA in these products can vary widely. For instance, Chinese pickles have been found to contain PLA in concentrations ranging from 0.02 to 0.30 mM.[3] In kimchi, PLA content can reach up to 21.1 µg/ml in the early stages of fermentation.[4] Dairy products fermented with specific LAB strains also contain varying levels of PLA.[2]

Plant Kingdom: A Role in Growth Regulation

Phenyllactic acid has been identified in various plants and is implicated in plant growth regulation.[5] Research suggests that exogenously applied PLA is converted to phenylacetic acid (PAA), a known natural auxin, which in turn influences root growth.[5] This conversion of PLA to PAA appears to be a key mechanism by which it exerts its auxin-like effects in plants.[5]

Animal and Human Systems: Endogenous and Microbiome-Derived PLA

In humans, both D- and L-PLA are present in bodily fluids, arising from both endogenous metabolism and the metabolic activity of the gut microbiome.[6] The presence of D-PLA in human urine has been linked to bacterial metabolism, as endogenously produced 2-hydroxyacids are typically of the L-configuration.[7] Studies have shown that after oral ingestion of D-PLA, it can be absorbed from the gut and reach micromolar concentrations in the plasma.[8] Physical exercise has also been shown to increase plasma levels of PLA, which is released from skeletal muscle.[6]

Table 1: Quantitative Data on Phenyllactic Acid Isomer Concentrations in Various Biological Systems

| Biological Matrix | Isomer(s) | Concentration Range | Reference(s) |

| Chinese Pickles | Total PLA | 0.02 - 0.30 mM | [3] |

| Kimchi | Total PLA | 12.0 - 21.1 µg/ml (early fermentation) | [4] |

| Fermented Vegetables (general) | Total PLA | 18,299.11 - 36,772.11 ng/g | [9] |

| LAB Culture (L. plantarum) | Total PLA | 0.16 - 0.46 mM | [10] |

| LAB Culture (L. crustorum) | Total PLA | up to 45.2 mmol/L (optimized) | [9] |

| Human Plasma (post D-PLA ingestion) | D-PLA | up to 23 µM | [8] |

| Human Urine (post D-PLA ingestion) | D-PLA | up to 285 µM | [8] |

Biosynthesis and Signaling Pathways of Phenyllactic Acid Isomers

Biosynthesis of Phenyllactic Acid in Lactic Acid Bacteria

The primary pathway for PLA biosynthesis in LAB involves the transamination of phenylalanine to phenylpyruvic acid (PPA), followed by the reduction of PPA to PLA. This reduction is catalyzed by lactate dehydrogenase (LDH) enzymes, with the stereospecificity of the LDH determining whether D- or L-PLA is produced.

Caption: Biosynthesis of D- and L-phenyllactic acid from phenylalanine in lactic acid bacteria.

Signaling Pathway of D-Phenyllactic Acid via the HCAR3 Receptor

D-Phenyllactic acid has been identified as a potent agonist for the human hydroxycarboxylic acid receptor 3 (HCAR3), a G protein-coupled receptor (GPCR) found on immune cells such as monocytes.[11][12] Activation of HCAR3 by D-PLA initiates a signaling cascade that is implicated in modulating immune responses.[11][12] This signaling is pertussis toxin-sensitive, indicating the involvement of Gi/o proteins.[5] The downstream signaling involves the activation of phospholipase C (PLC), protein kinase C (PKC), and the transactivation of the epidermal growth factor receptor (EGFR), ultimately leading to the activation of the MAP kinase cascade (ERK1/2).[5][11]

Caption: Signaling cascade initiated by D-phenyllactic acid binding to the HCAR3 receptor.

Experimental Protocols for the Analysis of Phenyllactic Acid Isomers

The accurate quantification and chiral separation of D- and L-PLA are crucial for understanding their biological roles. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.

General Experimental Workflow

The analysis of PLA isomers from biological samples typically involves sample collection, extraction of the analytes, often followed by a derivatization step (especially for GC-MS), and finally, instrumental analysis for separation and quantification.

Caption: A generalized workflow for the analysis of phenyllactic acid isomers from biological samples.

Detailed Methodology: Chiral HPLC Separation of PLA Enantiomers

This protocol is a representative method for the separation of D- and L-PLA using HPLC with a chiral mobile phase additive.

-

Sample Preparation (from liquid culture):

-

Centrifuge the bacterial culture to pellet the cells.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter.

-

For quantitative analysis, dilute the sample with the mobile phase to fall within the calibration curve range.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., Inertsil ODS-SP, 150 x 4.6 mm, 5 µm) is commonly used.[13]

-

Mobile Phase: An isocratic mobile phase consisting of an aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted to 3.0) and an organic modifier (e.g., methanol) is typical.[13] A chiral selector, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), is added to the mobile phase to achieve enantiomeric separation.[13] The concentration of the chiral selector and the percentage of the organic modifier need to be optimized for baseline separation.

-

Flow Rate: A flow rate of 0.5 - 1.0 mL/min is generally used.

-

Column Temperature: The column temperature should be controlled (e.g., 25°C) to ensure reproducible retention times.

-

Detection: UV detection at a wavelength of approximately 210-220 nm is suitable for PLA.

-

Detailed Methodology: GC-MS Analysis of PLA Isomers

GC-MS analysis of PLA requires a derivatization step to increase its volatility and thermal stability.

-

Sample Preparation and Extraction (from plasma):

-

To a plasma sample, add an internal standard (e.g., a deuterated analog of PLA).

-

Perform protein precipitation by adding a cold organic solvent such as acetonitrile or methanol.

-

Vortex and centrifuge to pellet the proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

The dried extract is then ready for derivatization.

-

-

Derivatization:

-

A two-step derivatization process is common.[3] First, methoximation is performed to protect the keto group if analyzing phenylpyruvic acid as well. This is achieved by reacting the dried extract with a solution of methoxyamine hydrochloride in pyridine.

-

The second step is silylation, where a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is added to convert the hydroxyl and carboxyl groups to their trimethylsilyl (TMS) derivatives.[14] The reaction is typically carried out at an elevated temperature (e.g., 60-80°C).

-

-

GC-MS Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating the derivatized PLA isomers.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

-

Injection: A split or splitless injection mode can be used depending on the sample concentration.

-

Temperature Program: A temperature gradient is employed to separate the analytes. An initial temperature of around 100°C is held for a few minutes, followed by a ramp to a final temperature of 250-300°C.

-

Mass Spectrometry: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification, targeting characteristic ions of the derivatized PLA.

-

Conclusion

The stereoisomers of phenyllactic acid, D- and L-PLA, exhibit distinct and significant roles in a multitude of biological systems. Their natural occurrence is widespread, with microbial metabolism being a primary source, leading to their presence in fermented foods and the human gut. The differential bioactivity of the isomers, particularly the potent antimicrobial and immunomodulatory effects of D-PLA, underscores the importance of enantioselective analysis. The detailed experimental protocols and pathway visualizations provided in this guide offer a robust framework for researchers to further investigate the intricate functions of these chiral molecules. A deeper understanding of the natural occurrence and mechanisms of action of PLA isomers holds considerable promise for applications in food science, human health, and the development of novel therapeutics.

References

- 1. Phenyllactic acid: a potential aantimicrobial compound in lactic acid bacteria - MedCrave online [medcraveonline.com]

- 2. researchgate.net [researchgate.net]

- 3. louis.uah.edu [louis.uah.edu]

- 4. youtube.com [youtube.com]

- 5. Activated human hydroxy-carboxylic acid receptor-3 signals to MAP kinase cascades via the PLC-dependent PKC and MMP-mediated EGFR pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural biased signaling of hydroxycarboxylic acid receptor 3 and G protein-coupled receptor 84 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Graphviz [graphviz.org]

- 9. researchgate.net [researchgate.net]

- 10. Production of phenyllactic acid by lactic acid bacteria: an approach to the selection of strains contributing to food quality and preservation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activated human hydroxy-carboxylic acid receptor-3 signals to MAP kinase cascades via the PLC-dependent PKC and MMP-mediated EGFR pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hydroxycarboxylic acid receptor 3 and GPR84 - Two metabolite-sensing G protein-coupled receptors with opposing functions in innate immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. HCAR3: an underexplored metabolite sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolic Pathway of Phenylalanine to Phenyllactic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic conversion of phenylalanine to phenyllactic acid, a pathway of significant interest in microbiology, biotechnology, and pharmacology. Phenyllactic acid is a naturally occurring antimicrobial compound with broad applications, and understanding its biosynthesis is crucial for optimizing its production and for the development of novel therapeutics.

Core Metabolic Pathway

The conversion of L-phenylalanine to phenyllactic acid (PLA) is predominantly a two-step metabolic pathway observed in various microorganisms, particularly lactic acid bacteria (LAB).[1][2] The pathway involves an initial transamination followed by a reduction reaction.

-

Transamination of Phenylalanine: The first and often rate-limiting step is the conversion of L-phenylalanine to phenylpyruvic acid (PPA).[3][4] This reaction is catalyzed by aminotransferases (also known as transaminases), which transfer the amino group from phenylalanine to an α-keto acid acceptor.[5][6] Common amino group acceptors include α-ketoglutarate and pyruvate.[1][4]

-

Reduction of Phenylpyruvic Acid: The intermediate, phenylpyruvic acid, is then reduced to phenyllactic acid. This reaction is catalyzed by NAD(P)H-dependent dehydrogenases.[3][7][8] Several enzymes have been identified to carry out this reduction, most notably lactate dehydrogenases (LDHs), which can produce either D- or L-isomers of phenyllactic acid.[9] Other enzymes such as hydroxyisocaproate dehydrogenase (HicDH) and specific phenyllactic acid dehydrogenases have also been implicated.[3]

The overall pathway can be visualized as follows:

Quantitative Data

The efficiency of the phenylalanine to phenyllactic acid conversion is dependent on the kinetic properties of the enzymes involved and the production capabilities of the host organism. Below are tables summarizing key quantitative data from various studies.

Table 1: Kinetic Properties of Dehydrogenases in Phenylpyruvic Acid Reduction

| Enzyme | Organism | Substrate | Kₘ (mM) | Specific Activity (U/mg) | Optimal pH | Optimal Temp. (°C) | Reference |

| L-LDH | Lactobacillus sp. SK007 | PPA | 1.69 | - | 6.0 | 40 | [7] |

| L1-LDH | Lactobacillus plantarum SK002 | PPA | 3.96 | 71.06 | 6.0 | 30 | [9] |

| D-LDH | Lactobacillus plantarum SK002 | PPA | 5.4 | 215.84 | 6.0 | 40 | [9] |

| l-LcLDH1Q88R | Lactobacillus casei (mutant) | PPA | - | 451.5 | - | - | [10] |

| l-LcLDH1I229A | Lactobacillus casei (mutant) | PPA | - | 512.4 | - | - | [10] |

| L-LcLDH1Q88A/I229A | Pichia pastoris (recombinant) | PPA | - | 447.6 | 5.0 | 40 | [11] |

Table 2: Production of Phenyllactic Acid in Various Microorganisms

| Microorganism | Strain | Substrate/Condition | PLA Titer | Reference |

| Bacillus coagulans | SDM | PPA (fed-batch) | 37.3 g/L | [3] |

| Escherichia coli | MG-P10 (engineered) | Fermentation | 52.89 ± 0.25 g/L | [4][12] |

| Lactobacillus strains | Various | Phenylalanine metabolism | 0.05–0.57 mM | [3] |

| Lactobacillus plantarum | - | Phenylalanine supplementation | 0.17–0.57 mM | [13][14] |

| Porphyra residues ferm. | Lactobacillus sp. KP3 | Phenylalanine-rich medium | 0.229 mg/mL | [2] |

| Recombinant E. coli | - | L-phenylalanine | 59.9 mM (L-PLA) | [15] |

| Recombinant E. coli | - | L-phenylalanine | 60.3 mM (D-PLA) | [15] |

Experimental Protocols

This section details the methodologies for key experiments involved in studying the metabolic pathway of phenylalanine to phenyllactic acid.

3.1. Enzyme Activity Assay for Dehydrogenase

This protocol is for determining the activity of lactate dehydrogenase (or other dehydrogenases) in reducing phenylpyruvic acid to phenyllactic acid.

-

Principle: The enzymatic activity is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺.[8]

-

Reagents:

-

50 mM Sodium acetate-acetate buffer (pH 5.0-6.0)

-

10 mM Phenylpyruvic acid (PPA) solution

-

2 mM NADH solution

-

Purified enzyme solution or cell-free extract

-

-

Procedure:

-

Prepare a reaction mixture containing 50 mM buffer, 10 mM PPA, and 2 mM NADH in a final volume of 1 mL.

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 40°C) for 5 minutes.

-

Initiate the reaction by adding a known amount of the enzyme solution.

-

Immediately measure the decrease in absorbance at 340 nm over a period of 5-10 minutes using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of NADH oxidation (molar extinction coefficient of NADH at 340 nm is 6.22 mM⁻¹ cm⁻¹).[11]

-

-

Definition of Unit: One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.[11]

3.2. Quantification of Phenylalanine and Phenyllactic Acid by HPLC

This protocol describes the use of High-Performance Liquid Chromatography (HPLC) for the quantification of phenylalanine, phenylpyruvic acid, and phenyllactic acid in culture supernatants or reaction mixtures.

-

Instrumentation:

-

HPLC system equipped with a UV detector

-

Reversed-phase C18 column

-

-

Mobile Phase: A gradient of an acidic aqueous solution (e.g., 25 mM phosphate buffer, pH 2.2) and an organic solvent (e.g., acetonitrile).[16]

-

Sample Preparation:

-

Centrifuge the microbial culture or reaction mixture to remove cells and debris.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Dilute the sample if necessary to fall within the linear range of the standard curve.

-

-

HPLC Analysis:

-

Inject the prepared sample into the HPLC system.

-

Run the gradient elution program.

-

Detect the compounds at a specific wavelength (e.g., 210 nm).

-

Quantify the concentrations of phenylalanine, PPA, and PLA by comparing the peak areas to those of known standards.

-

3.3. Whole-Cell Bioconversion of Phenylalanine to Phenyllactic Acid

This protocol outlines a general procedure for producing phenyllactic acid from phenylalanine using a whole-cell biocatalyst.

-

Microorganism and Culture:

-

Select a suitable microbial strain (e.g., Lactobacillus plantarum, engineered E. coli).

-

Grow the microorganism in an appropriate culture medium (e.g., MRS broth for LAB) to a desired cell density.

-

-

Bioconversion:

-

Harvest the cells by centrifugation and wash them with a suitable buffer.

-

Resuspend the cells in a reaction buffer containing a known concentration of L-phenylalanine.

-

Incubate the cell suspension under optimized conditions (temperature, pH, agitation).

-

For fed-batch processes, periodically add a concentrated solution of phenylalanine to maintain a desired substrate concentration and avoid substrate inhibition.[3]

-

Take samples at regular intervals to monitor the concentrations of phenylalanine and phenyllactic acid using HPLC.

-

The experimental workflow for enhancing PLA production can be visualized as follows:

Regulatory and Signaling Pathways

Currently, there is limited detailed information on specific signaling cascades that directly regulate the phenylalanine to phenyllactic acid pathway in microorganisms. The regulation appears to be primarily at the metabolic level, influenced by:

-

Substrate Availability: The concentration of phenylalanine and the co-substrate (e.g., α-ketoglutarate or pyruvate) can significantly impact the rate of the initial transamination step.[4]

-

Cofactor Regeneration: The reduction of phenylpyruvic acid is dependent on the availability of NAD(P)H. The cellular redox state and the efficiency of cofactor regeneration systems are therefore crucial.[3] In engineered systems, a co-enzyme regeneration system, such as glucose dehydrogenase, is often introduced to ensure a continuous supply of NADH.[11][17]

The logical relationship for cofactor regeneration in a dual-enzyme system is depicted below:

Metabolic engineering strategies often focus on overexpressing the genes encoding the key aminotransferases and dehydrogenases, and deleting competing pathways to channel the metabolic flux towards phenyllactic acid production.[4][12]

This technical guide provides a foundational understanding of the metabolic pathway from phenylalanine to phenyllactic acid, supported by quantitative data and experimental protocols. This information is intended to aid researchers and professionals in the fields of biotechnology and drug development in their efforts to harness this important biosynthetic pathway.

References

- 1. Frontiers | The aminotransferase Aat initiates 3-phenyllactic acid biosynthesis in Pediococcus acidilactici [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Efficient Conversion of Phenylpyruvic Acid to Phenyllactic Acid by Using Whole Cells of Bacillus coagulans SDM - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Efficient production of phenyllactic acid in Escherichia coli via metabolic engineering and fermentation optimization strategies [frontiersin.org]

- 5. Evolutionary origin and functional diversification of aminotransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transamination - Wikipedia [en.wikipedia.org]

- 7. Purification and partial characterization of Lactobacillus species SK007 lactate dehydrogenase (LDH) catalyzing phenylpyruvic acid (PPA) conversion into phenyllactic acid (PLA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Specialized Dehydrogenase Provides l‐Phenyllactate for FR900359 Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioconversion of phenylpyruvate to phenyllactate: gene cloning, expression, and enzymatic characterization of D- and L1-lactate dehydrogenases from Lactobacillus plantarum SK002 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Directed modification of l-LcLDH1, an l-lactate dehydrogenase from Lactobacillus casei, to improve its specific activity and catalytic efficiency towards phenylpyruvic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Enantioselective Biosynthesis of L-Phenyllactic Acid From Phenylpyruvic Acid In Vitro by L-Lactate Dehydrogenase Coupling With Glucose Dehydrogenase [frontiersin.org]

- 12. Efficient production of phenyllactic acid in Escherichia coli via metabolic engineering and fermentation optimization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Production of phenyllactic acid by lactic acid bacteria: an approach to the selection of strains contributing to food quality and preservation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Enhanced biosynthesis of chiral phenyllactic acid from L-phenylalanine through a new whole-cell biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Phenyllactic Acid (PLA): A Technical Guide to its Antimicrobial and Antifungal Properties

Abstract: 3-Phenyllactic acid (PLA) is an organic acid with a broad antimicrobial spectrum, active against both bacteria and fungi.[1] Produced by microorganisms such as lactic acid bacteria (LAB), PLA is gaining significant attention as a natural alternative to chemical preservatives in the food and feed industries.[1][2] Its mechanism of action is multifaceted, primarily involving the disruption of microbial cell membrane integrity, which leads to the leakage of intracellular components.[3][4][5] Furthermore, PLA has been shown to interact with and damage genomic DNA, interfere with essential metabolic processes, and inhibit the formation of biofilms.[3][6][7] This technical guide provides an in-depth overview of the antimicrobial and antifungal properties of PLA, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating its mechanisms of action.

Antimicrobial and Antifungal Spectrum of Activity

Phenyllactic acid exhibits a wide range of inhibitory activities against various pathogenic and spoilage microorganisms. Its effectiveness is often pH-dependent, with greater activity observed at acidic pH levels, which is attributed to the higher concentration of the undissociated, more lipophilic form of the acid that can readily cross microbial cell membranes.[1][8]

Antibacterial Activity

PLA is effective against both Gram-positive and Gram-negative bacteria. It has demonstrated significant inhibitory action against major foodborne pathogens such as Listeria monocytogenes, Escherichia coli, Salmonella enterica, and Klebsiella pneumoniae.[6][9][10][11] The D-isomer of PLA has been reported to exhibit greater anti-Listeria activity than the L-isomer.[1]

Antifungal Activity

The compound is also a potent antifungal agent, inhibiting the growth of a variety of molds and yeasts, including species of Aspergillus, Penicillium, Fusarium, and Candida.[3][8] Its ability to act as a fungicide and delay the growth of common food contaminants makes it a promising candidate for extending the shelf-life of food products.[8][12]

Quantitative Antimicrobial Data

The efficacy of PLA is quantified by metrics such as the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal/Bactericidal Concentration (MFC/MBC). The tables below summarize these values from various studies.

Table 1: Minimum Inhibitory Concentrations (MICs) of Phenyllactic Acid against Various Bacteria

| Bacterium | Strain | MIC | pH | Reference |

| Listeria monocytogenes | (Not specified) | 2.25 mg/mL | Not specified | [13] |

| Listeria monocytogenes | (8 strains) | 6 mg/mL | Not specified | [7] |

| Aggregatibacter actinomycetemcomitans | (Not specified) | 20 mM (~3.32 mg/mL) | Not specified | [3][14] |

| Klebsiella pneumoniae | (Not specified) | 2.5 mg/mL | Not specified | [6] |

| Salmonella enterica ser. Derby | (Foodborne isolate) | 2 - 2.75 mg/mL | Not specified | [11] |

| Escherichia coli | O26 | 2 - 2.75 mg/mL | Not specified | [11] |

| Enterobacter cloacae | (Not specified) | 1% (10 mg/mL) | Not specified | [4] |

Table 2: Minimum Inhibitory and Fungicidal Concentrations (MIC/MFC) of Phenyllactic Acid against Various Fungi

| Fungus | Strain(s) | MIC | MFC | pH | Reference |

| Aspergillus, Penicillium, Fusarium spp. | (23 strains) | 3.75 - 7.5 mg/mL (MIC₉₀) | 3.75 - 10 mg/mL | Not specified | [8][12][15] |

| Aspergillus flavus | (Not specified) | 6 mg/mL | 12 mg/mL | Not specified | [5] |

| Candida albicans | (Fluconazole-resistant) | 7.5 mg/mL | Not specified | Not specified | [16] |

| Penicillium roqueforti | (Not specified) | < 7.5 mg/mL | ≤ 10 mg/mL | Not specified | [8] |

| Rhizopus arrhizus, Mucor spp. | (Various) | 180 mg/mL | Not specified | Not specified | [17] |

Mechanism of Action

PLA employs a multi-pronged attack on microbial cells, targeting both external structures and internal components.

Disruption of Cell Membrane and Wall Integrity

A primary mechanism of PLA is the disruption of the cell membrane's structural integrity.[14] This action is multifaceted:

-

Increased Permeability: PLA treatment leads to increased membrane permeability, causing the leakage of vital intracellular contents such as proteins, nucleic acids, and ions.[4][5][18]

-

Membrane Depolarization: It can dissipate the membrane potential, disrupting cellular energy production and transport processes.[13]

-

Cell Wall Damage: Some studies indicate that PLA can also damage the cell wall, leading to a loss of rigidity and cell death.[1][6]

The lipophilic nature of the phenyl group in PLA is thought to facilitate its interaction with and insertion into the lipid bilayer of the cell membrane.[3]

Interaction with Intracellular Components

Once inside the cell, PLA continues its disruptive activity:

-

DNA Damage: Fluorescence assays and gel electrophoresis have shown that PLA can interact with bacterial genomic DNA, likely through intercalation, leading to its degradation and the inhibition of replication and transcription.[6][10][13]

-

Mitochondrial Dysfunction: In fungi like Aspergillus flavus, PLA has been found to reduce the activity of mitochondrial ATPase and dehydrogenases. This interference with energy metabolism results in a significant decrease in ATP synthesis, ultimately leading to cell death.[5]

Anti-Biofilm Properties

Biofilms, structured communities of microbial cells, are notoriously resistant to antimicrobial agents. PLA has demonstrated efficacy in both preventing the formation of and eradicating established biofilms.[3] It can inhibit the swarming motility of bacteria like L. monocytogenes and downregulate the transcription of genes associated with quorum sensing and biofilm formation.[7] For example, treatment with 1% PLA can reduce Enterobacter cloacae biofilm cells by 2.83 log CFU/ml after just 10 minutes.[4]

Key Experimental Protocols

Elucidating the antimicrobial mechanisms of PLA involves a series of standardized and specialized laboratory techniques.

Determination of Minimum Inhibitory and Cidal Concentrations (MIC/MFC)

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

-

Preparation: A stock solution of PLA is prepared and serially diluted in a 96-well microtiter plate using an appropriate growth medium (e.g., Tryptic Soy Broth, RPMI medium).[9][19]

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

-

Incubation: The plate is incubated under optimal growth conditions (e.g., 37°C for 24-48 hours).

-

Analysis: The MIC is defined as the lowest concentration of PLA that results in no visible growth.[19]

-

MFC Determination: To determine the MFC, an aliquot from the wells showing no growth is subcultured onto agar plates. The MFC is the lowest concentration that prevents any growth on the agar.[5][19]

Assessment of Cell Membrane Integrity

-

Propidium Iodide (PI) Staining: PI is a fluorescent dye that cannot cross the membrane of live cells. When the membrane is compromised, PI enters the cell and intercalates with DNA, emitting a red fluorescence. This change can be quantified using flow cytometry or fluorescence microscopy to determine the percentage of cells with damaged membranes.[5][6][10]

-

Measurement of Intracellular Leakage: Damage to the cell membrane results in the release of components like proteins and nucleic acids. The concentration of these molecules in the cell-free supernatant can be measured spectrophotometrically at 260 nm (for nucleic acids) and 280 nm (for proteins) as an indicator of membrane damage.[5]

-

Extracellular Conductivity: The leakage of ions from damaged cells increases the electrical conductivity of the surrounding medium. This can be measured over time using a conductivity meter.[5][18]

Visualization of Morphological Changes

-

Scanning Electron Microscopy (SEM): SEM is used to observe changes to the cell surface. Microbial cells treated with PLA often show morphological alterations such as wrinkling, shrinkage, and deformation.[5][6][10]

-

Transmission Electron Microscopy (TEM): TEM provides high-resolution images of the cell's internal structures, revealing damage such as the leakage of cytoplasmic contents and disruption of the cell envelope.[4]

Influencing Factors and Synergistic Effects

The antimicrobial efficacy of PLA is not static but is influenced by environmental conditions and the presence of other compounds.

-

pH: As a weak acid, PLA's activity is highly dependent on pH. Lower pH values increase the concentration of the undissociated form of the molecule, which enhances its ability to penetrate microbial membranes.[8][12]

-

Synergy with Organic Acids: PLA can act synergistically with other organic acids. For example, combining PLA with acetic acid has been shown to have a synergistic effect against L. monocytogenes, enhancing membrane damage and DNA interaction.[8][13] This suggests that combinations of natural antimicrobial compounds could be more effective than single agents.

Conclusion and Future Perspectives

Phenyllactic acid is a potent natural antimicrobial compound with a broad spectrum of activity against bacteria and fungi. Its primary mechanisms of action involve the disruption of cell membrane integrity and interaction with critical intracellular components like DNA and mitochondria. The comprehensive data on its MIC/MFC values, coupled with detailed mechanistic studies, underscore its potential as a valuable tool in food preservation and potentially as a therapeutic agent.

Future research should focus on in vivo efficacy studies to validate its application in complex systems, investigate the potential for microbial resistance development, and explore its synergistic effects with other natural antimicrobials to develop more robust and effective preservation strategies. Further elucidation of its impact on specific cellular pathways could also open new avenues for its application in drug development.

References

- 1. Phenyllactic acid: a potential aantimicrobial compound in lactic acid bacteria - MedCrave online [medcraveonline.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibitory effect and possible mechanism of phenyllactic acid on Aspergillus flavus spore germination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial activity of phenyllactic acid against Klebsiella pneumoniae and its effect on cell wall membrane and genomic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of Phenyllactic Acid on Listeria monocytogenes Biofilms [agris.fao.org]

- 8. Antifungal Activity of Phenyllactic Acid against Molds Isolated from Bakery Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial effects of D-3-phenyllactic acid on Listeria monocytogenes in TSB-YE medium, milk, and cheese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antibacterial activity of phenyllactic acid against Listeria monocytogenes and Escherichia coli by dual mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Antifungal activity of phenyllactic acid against molds isolated from bakery products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. Frontiers | 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans [frontiersin.org]

- 15. journals.asm.org [journals.asm.org]

- 16. Anti-Biofilm Activity of Phenyllactic Acid against Clinical Isolates of Fluconazole-Resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antimycotic effect of 3-phenyllactic acid produced by probiotic bacterial isolates against Covid-19 associated mucormycosis causing fungi | PLOS One [journals.plos.org]

- 18. researchgate.net [researchgate.net]

- 19. Anti-Biofilm Activity of Phenyllactic Acid against Clinical Isolates of Fluconazole-Resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Phenyllactic Acid in Microbial Metabolism: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyllactic acid (PLA), a naturally occurring organic acid produced by a diverse range of microorganisms, most notably Lactic Acid Bacteria (LAB), has garnered significant attention for its broad-spectrum antimicrobial properties. This technical guide provides an in-depth exploration of the multifaceted role of PLA in microbial metabolism, encompassing its biosynthesis, its potent antimicrobial and antibiofilm activities, and its mechanisms of action at a molecular level. Detailed experimental protocols, quantitative data on its efficacy, and visualizations of key metabolic and signaling pathways are presented to serve as a comprehensive resource for researchers in microbiology, drug development, and food science.

Introduction

Phenyllactic acid (PLA), chemically known as 2-hydroxy-3-phenylpropanoic acid, is a phenolic acid metabolite with a well-documented ability to inhibit the growth of a wide array of bacteria and fungi.[1][2][3][4] Its presence in fermented foods and production by microorganisms classified as Generally Regarded as Safe (GRAS), such as Lactobacillus species, position it as a promising natural alternative to synthetic preservatives and a potential candidate for novel antimicrobial therapies.[4] Understanding the intricate interplay between PLA and microbial metabolism is crucial for harnessing its full potential. This guide delves into the core aspects of PLA's function, from its metabolic origins to its disruptive effects on microbial viability and community behaviors like biofilm formation and quorum sensing.

Biosynthesis of Phenyllactic Acid

The primary route for PLA biosynthesis in microorganisms, particularly LAB, is through the catabolism of the aromatic amino acid L-phenylalanine.[4] This process is a two-step enzymatic conversion.

Step 1: Transamination L-phenylalanine is first converted to phenylpyruvic acid (PPA). This reaction is catalyzed by an aromatic aminotransferase (AAT), which transfers the amino group from phenylalanine to an α-keto acid acceptor, commonly α-ketoglutarate.[4]

Step 2: Reduction The intermediate, phenylpyruvic acid, is then reduced to phenyllactic acid. This reduction is carried out by stereospecific lactate dehydrogenases (LDHs), which utilize NADH or NADPH as a cofactor.[5] Depending on the specific LDH present in the microorganism (D-LDH or L-LDH), either D-phenyllactic acid or L-phenyllactic acid is produced.[5] Both enantiomers exhibit antimicrobial activity, though the D-isomer is often reported to have higher efficacy against certain microbes.[4]

Degradation of Phenyllactic Acid

While PLA is a terminal metabolite for many producing organisms, some bacteria can utilize it as a carbon source. The degradation of PLA typically proceeds through the phenylacetic acid (PAA) catabolic pathway.[6][7][8] This pathway converts PAA into central metabolic intermediates, namely succinyl-CoA and acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle. The initial steps involve the conversion of PLA to phenylacetyl-CoA, which then undergoes a series of enzymatic reactions including epoxidation and ring cleavage.[6][7]

Antimicrobial Mechanism of Action

PLA exerts its antimicrobial effects through multiple mechanisms, making it a robust inhibitor of microbial growth.

Disruption of Cell Membrane Integrity

A primary mode of action for PLA is the disruption of the cytoplasmic membrane.[9] As a weak acid, PLA can diffuse across the cell membrane in its undissociated form. Once inside the more alkaline cytoplasm, it dissociates, releasing a proton and the PLA anion. This process disrupts the proton motive force, acidifies the cytoplasm, and interferes with essential cellular processes. Furthermore, the amphiphilic nature of PLA, owing to its phenyl group, is thought to facilitate its interaction with and destabilization of the lipid bilayer, leading to increased membrane permeability and leakage of intracellular components.[9]

DNA Intercalation and Replication Inhibition

Studies have suggested that PLA can bind to bacterial genomic DNA.[10] This interaction can interfere with DNA replication and transcription, leading to the inhibition of protein synthesis and ultimately cell death.

Inhibition of Quorum Sensing

PLA has been shown to be a potent inhibitor of quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate group behaviors, including virulence factor production and biofilm formation.

-

In Pseudomonas aeruginosa : PLA antagonistically binds to the QS receptors RhlR and PqsR with a higher affinity than their native ligands, N-butyryl-L-homoserine lactone (C4-HSL) and the Pseudomonas quinolone signal (PQS), respectively.[11] This competitive inhibition blocks the activation of QS-controlled genes responsible for the production of virulence factors like pyocyanin, proteases, and rhamnolipids.[11]

References

- 1. Antibacterial and Antibiofilm Efficacy of Phenyllactic Acid Against Foodborne Pathogens Salmonella enterica Serotype Derby and Escherichia coli O26 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Biofilm Activity of Phenyllactic Acid against Clinical Isolates of Fluconazole-Resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. tycmhoffman.com [tycmhoffman.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance [frontiersin.org]

- 8. The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iTRAQ-based quantitative proteomic analysis of synergistic antibacterial mechanism of phenyllactic acid and lactic acid against Bacillus cereus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans [frontiersin.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Throughput Quantification of DL-3-Phenyllactic Acid in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

DL-3-Phenyllactic acid (PLA) is a microbial and human metabolite with broad-spectrum antimicrobial properties. Its presence in biological matrices is of growing interest in clinical and pharmaceutical research. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of DL-3-phenyllactic acid in human plasma. The use of a stable isotope-labeled internal standard, DL-3-phenyllactic acid-d3, ensures high accuracy and precision, compensating for matrix effects and variability in sample processing.

This method is suitable for high-throughput bioanalytical applications, including pharmacokinetic studies and clinical monitoring. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by a rapid LC-MS/MS analysis.

Experimental Protocols

Materials and Reagents

-

DL-3-Phenyllactic Acid: Analytical standard grade

-

This compound: Internal Standard (IS)

-

Human Plasma (K2-EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Water (LC-MS grade)

Standard Solutions Preparation

Stock Solutions (1 mg/mL): Prepare individual stock solutions of DL-3-phenyllactic acid and this compound by dissolving the appropriate amount of each compound in methanol.

Working Standard Solutions: Prepare serial dilutions of the DL-3-phenyllactic acid stock solution with a 50:50 (v/v) methanol:water mixture to create calibration standards.

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

Sample Preparation

-

Thaw human plasma samples and calibration curve standards on ice.

-

To 50 µL of each plasma sample, calibration standard, or quality control (QC) sample in a 1.5 mL microcentrifuge tube, add 200 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).

-

Vortex mix for 30 seconds to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean autosampler vial.

-

Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

| Parameter | Condition |

| LC System: | Agilent 1290 Infinity II or equivalent |

| Column: | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A: | 0.1% Formic Acid in Water |

| Mobile Phase B: | 0.1% Formic Acid in Acetonitrile |

| Flow Rate: | 0.4 mL/min |

| Gradient: | 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate |

| Column Temperature: | 40°C |

| Injection Volume: | 5 µL |

Mass Spectrometry:

| Parameter | Condition |

| MS System: | Sciex QTRAP 6500+ or equivalent |

| Ionization Mode: | Electrospray Ionization (ESI), Negative |

| Ion Spray Voltage: | -4500 V |

| Temperature: | 550°C |

| Curtain Gas: | 35 psi |

| Collision Gas: | Medium |

| Ion Source Gas 1: | 55 psi |

| Ion Source Gas 2: | 60 psi |

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| DL-3-Phenyllactic Acid | 165.1 | 147.1 (Quantifier) | 100 |

| 165.1 | 103.1 (Qualifier) | 100 | |

| This compound | 168.1 | 150.1 (Quantifier) | 100 |

Data Presentation

The following tables summarize the typical performance characteristics of this LC-MS/MS method for the quantification of DL-3-phenyllactic acid in human plasma.

Table 1: Calibration Curve and Linearity

| Parameter | Result |

| Linear Range | 5 - 5000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Weighting | 1/x² |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (n=18, 3 days) | Inter-day Accuracy (%) (n=18, 3 days) |

| LLOQ | 5 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Low QC | 15 | < 10 | 90 - 110 | < 10 | 90 - 110 |

| Mid QC | 250 | < 10 | 90 - 110 | < 10 | 90 - 110 |

| High QC | 4000 | < 10 | 90 - 110 | < 10 | 90 - 110 |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Factor |

| Low QC | 15 | > 85 | 0.95 - 1.05 |

| High QC | 4000 | > 85 | 0.95 - 1.05 |

Mandatory Visualizations

Caption: Experimental workflow for the quantification of DL-3-phenyllactic acid.

Caption: Logical relationship of internal standard use in quantitative analysis.

Application Notes: The Role of DL-3-Phenyllactic Acid-d3 in Metabolomics

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolomics, the comprehensive study of small molecules within a biological system, demands high accuracy and precision in the quantification of metabolites. The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative mass spectrometry-based metabolomics.[1][2][3] DL-3-Phenyllactic acid-d3 is the deuterated form of DL-3-phenyllactic acid, a broad-spectrum antimicrobial compound produced by microorganisms like lactic acid bacteria and also found endogenously.[4][5][6] Due to its structural similarity and distinct mass, this compound serves as an ideal internal standard for the accurate quantification of its unlabeled counterpart in complex biological matrices.[6][7] This application note details the use of this compound in metabolomics studies, providing protocols and workflows for its effective implementation.

Core Applications in Metabolomics

The primary application of this compound is to correct for variations that can occur during sample preparation and analysis. By adding a known concentration of the labeled standard to samples at an early stage, it experiences similar conditions as the endogenous (unlabeled) analyte. This includes losses during extraction, matrix effects in the mass spectrometer ion source, and variations in instrument response.[3]

Key Advantages:

-

Accurate Quantification: Enables precise measurement of 3-phenyllactic acid concentrations by mitigating matrix effects and accounting for sample loss.[2][3]

-

Method Validation: Crucial for validating bioanalytical methods according to regulatory guidelines.[3]

-

Metabolic Flux Analysis: Can be used in tracer studies to understand the dynamics of metabolic pathways involving phenylalanine.[8][9]

Physicochemical and Methodological Data

The properties of this compound and a representative analytical method are summarized below.

Table 1: Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₉H₇D₃O₃ | [10] |

| Molecular Weight | 169.19 g/mol | [10] |

| Unlabeled CAS Number | 828-01-3 | [10] |

| Labeled CAS Number | 490034-49-6 | [10] |

| Purity | >95% (HPLC) | [10] |

| Storage Temperature | -20°C | [10] |

| Isotope Type | Deuterium | [10] |

Table 2: Representative LC-MS/MS Parameters for 3-Phenyllactic Acid Analysis

| Parameter | Condition | Reference |

| LC Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 mm × 4.6 mm, 5 µm) | [11][12] |

| Mobile Phase A | Water with 0.1% Formic Acid or 0.5% H₃PO₄ | [12][13] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | [13] |

| Flow Rate | 1.0 mL/min | [12] |

| Gradient | 5% B for 2 min; 5–95% B over 17 min; hold at 95% B for 4 min | [13] |

| Detection | Tandem Mass Spectrometry (MS/MS) or UV at 210 nm | [11][12] |

| Ionization Mode | Negative Electrospray Ionization (ESI-) | [13] |

| Precursor Ion (M-H)⁻ | m/z 165.1 (Unlabeled); m/z 168.1 (d3-labeled) | [14] |

Biosynthesis of 3-Phenyllactic Acid

3-Phenyllactic acid (PLA) is a metabolite derived from the amino acid phenylalanine. In many lactic acid bacteria, the pathway involves two key steps: the transamination of phenylalanine to phenylpyruvic acid (PPA), followed by the reduction of PPA to PLA.[11][13][15]

Caption: Metabolic pathway from Phenylalanine to 3-Phenyllactic Acid.

Experimental Protocol: Quantification of 3-Phenyllactic Acid

This protocol provides a general framework for the quantification of 3-phenyllactic acid in a biological matrix (e.g., bacterial culture supernatant, plasma) using this compound as an internal standard.

1. Materials and Reagents

-

DL-3-Phenyllactic Acid (Analyte Standard)

-

This compound (Internal Standard, IS)[5]

-

LC-MS Grade Acetonitrile, Water, and Formic Acid

-

Biological Matrix (e.g., cell-free supernatant, plasma)

-

Microcentrifuge tubes (1.5 mL)

-

Syringe filters (0.22 µm)

-

HPLC Vials

2. Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve DL-3-Phenyllactic Acid and this compound in acetonitrile to prepare individual stock solutions. Store at -20°C.[10]

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with 50% acetonitrile. These will be used to build the calibration curve (e.g., concentration range of 10 ng/mL to 1000 ng/mL).

-

Internal Standard Spiking Solution (IS-S): Dilute the IS primary stock solution with acetonitrile to a final concentration of 100 ng/mL (concentration may need optimization).

3. Sample Preparation

-

Thaw biological samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of sample (or calibration standard or quality control sample).

-

Add 10 µL of the IS Spiking Solution (IS-S) to every tube except for blank matrix samples.

-

Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Incubate at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

4. LC-MS/MS Analysis

-

Set up the LC-MS/MS system according to the parameters outlined in Table 2 or an optimized in-house method.

-

Equilibrate the column for at least 15 minutes with the initial mobile phase conditions.

-

Create a sequence table including blank matrix, zero sample (matrix + IS), calibration curve standards, quality control (QC) samples, and unknown samples.

-

Inject 5-10 µL of the prepared samples onto the LC-MS/MS system.

5. Data Processing and Quantification

-

Integrate the chromatographic peaks for both the analyte (unlabeled) and the internal standard (d3-labeled).

-

Calculate the peak area ratio (Analyte Peak Area / IS Peak Area) for each injection.

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards. Use a linear regression model with 1/x or 1/x² weighting.

-

Determine the concentration of 3-phenyllactic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Metabolomics Experimental Workflow

The use of a stable isotope-labeled internal standard is an integral part of the quantitative metabolomics workflow, ensuring data quality from sample collection through to final analysis.

Caption: Workflow for quantification using a stable isotope-labeled internal standard.

Conclusion

This compound is an essential tool for researchers requiring accurate and reproducible quantification of 3-phenyllactic acid in complex biological samples. Its use as an internal standard in LC-MS-based metabolomics studies overcomes common analytical challenges, leading to high-quality data suitable for elucidating biological mechanisms, biomarker discovery, and applications in drug development. The protocols and workflows described herein provide a robust foundation for the successful implementation of this standard in the laboratory.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for L-3-Phenyllactic acid (HMDB0000748) [hmdb.ca]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Stable isotope-resolved metabolomics and applications for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | LGC Standards [lgcstandards.com]

- 11. Improving 3-phenyllactic acid production of Lactobacillus plantarum AB-1 by enhancing its quorum-sensing capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of HPLC Method to Assay DL-3-Phenyllactic Acid in Culture Supernatant from Lactic Acid Bacteria | Semantic Scholar [semanticscholar.org]

- 13. Frontiers | The aminotransferase Aat initiates 3-phenyllactic acid biosynthesis in Pediococcus acidilactici [frontiersin.org]

- 14. massbank.eu [massbank.eu]

- 15. Frontiers | 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans [frontiersin.org]

Application Notes and Protocols for Phenyllactic Acid Analysis in Food Matrices

Introduction

Phenyllactic acid (PLA) is a broad-spectrum antimicrobial compound produced by lactic acid bacteria (LAB) during the fermentation of various food products. It is also found naturally in foods like honey. As a key contributor to the preservative qualities and flavor profiles of fermented foods, accurate quantification of PLA is crucial for researchers, scientists, and professionals in drug development and food science. This document provides detailed application notes and standardized protocols for the sample preparation of various food matrices prior to PLA analysis, ensuring reliable and reproducible results. The choice of sample preparation technique is critical and depends on the complexity of the food matrix.

Sample Preparation Techniques Overview

The selection of an appropriate sample preparation method is paramount to remove interfering substances from complex food matrices and to concentrate the analyte of interest, phenyllactic acid. The most common techniques employed include:

-

Liquid-Liquid Extraction (LLE): A classic technique for separating compounds based on their differential solubilities in two immiscible liquid phases. It is particularly effective for samples with lower protein and solid content.

-

Solid-Phase Extraction (SPE): A selective method that isolates analytes from a complex matrix by partitioning them between a solid and a liquid phase. SPE is highly effective for cleanup and concentration of PLA from various food samples.

-